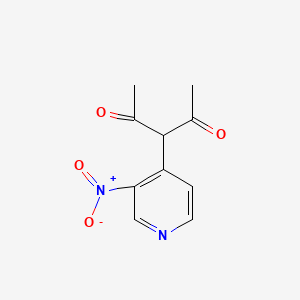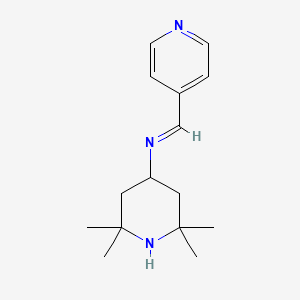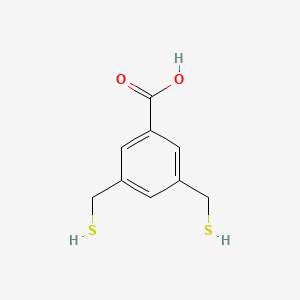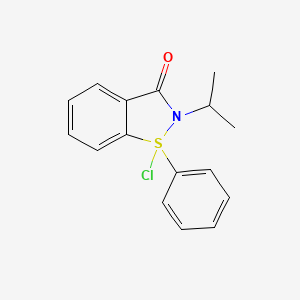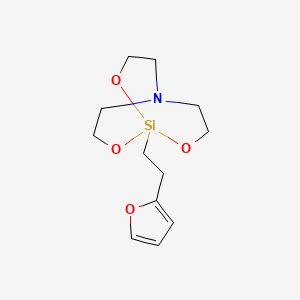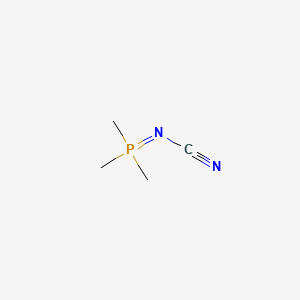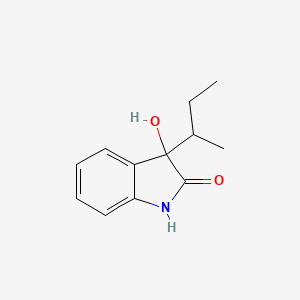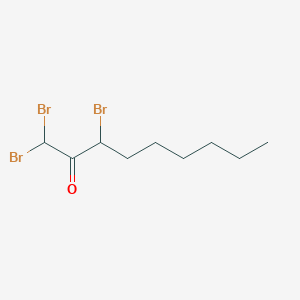
1,1,3-Tribromononan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Tribromononan-2-one is an organic compound characterized by the presence of three bromine atoms and a ketone functional group on a nonane backbone
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3-Tribromononan-2-one can be synthesized through the bromination of nonan-2-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the nonane chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products.
化学反应分析
Types of Reactions: 1,1,3-Tribromononan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form nonan-2-one by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of nonan-2-one.
Oxidation: Formation of nonanoic acid.
科学研究应用
1,1,3-Tribromononan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique brominated structure.
Industrial Applications: Utilized in the production of flame retardants and other brominated compounds.
作用机制
The mechanism of action of 1,1,3-tribromononan-2-one involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
相似化合物的比较
1,1,2-Tribromopropane: Similar in having three bromine atoms but differs in the carbon chain length and position of the bromine atoms.
1,1,2-Tribromoethane: Another brominated compound with a shorter carbon chain and different reactivity.
Uniqueness: 1,1,3-Tribromononan-2-one is unique due to its specific bromination pattern and the presence of a ketone group, which imparts distinct chemical properties and reactivity compared to other brominated compounds.
属性
CAS 编号 |
66002-51-5 |
|---|---|
分子式 |
C9H15Br3O |
分子量 |
378.93 g/mol |
IUPAC 名称 |
1,1,3-tribromononan-2-one |
InChI |
InChI=1S/C9H15Br3O/c1-2-3-4-5-6-7(10)8(13)9(11)12/h7,9H,2-6H2,1H3 |
InChI 键 |
QQOYKSXJQGWKRM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C(=O)C(Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



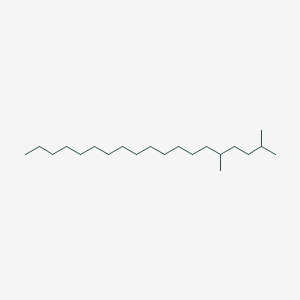
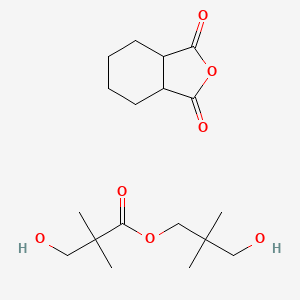
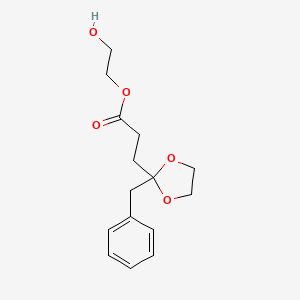
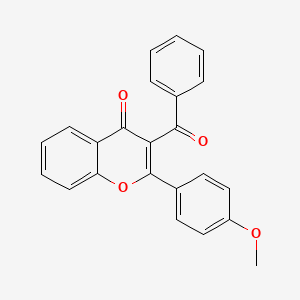
![1-Naphthalenol, 2-[(diethylamino)methyl]-](/img/structure/B14474859.png)

